molecular formula C22H25NO3 B4275996 2-(5-Heptylfuran-2-yl)-8-methylquinoline-4-carboxylic acid

2-(5-Heptylfuran-2-yl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B4275996
M. Wt: 351.4 g/mol
InChI Key: AMHHOBQNDLBAJG-UHFFFAOYSA-N
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Description

2-(5-Heptylfuran-2-yl)-8-methylquinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a furan ring and a heptyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Heptylfuran-2-yl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the furan ring and the heptyl chain. Common reagents used in these reactions include furan derivatives, alkyl halides, and quinoline precursors. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Heptylfuran-2-yl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring and the heptyl chain can be oxidized using strong oxidizing agents.

    Reduction: The quinoline core can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(5-Heptylfuran-2-yl)-8-methylquinoline-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(5-Heptylfuran-2-yl)-8-methylquinoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The quinoline core can interact with enzymes or receptors, modulating their activity. The furan ring and heptyl chain may enhance the compound’s binding affinity and specificity, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    5-Heptyl-2-furanheptanoic acid: A furan fatty acid with similar structural features.

    1-(5-heptyl-2-furyl)ethanone: A compound with a furan ring and heptyl chain but different functional groups.

Uniqueness

2-(5-Heptylfuran-2-yl)-8-methylquinoline-4-carboxylic acid is unique due to its combination of a quinoline core with a furan ring and heptyl chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(5-heptylfuran-2-yl)-8-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-3-4-5-6-7-10-16-12-13-20(26-16)19-14-18(22(24)25)17-11-8-9-15(2)21(17)23-19/h8-9,11-14H,3-7,10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHHOBQNDLBAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(O1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Heptylfuran-2-yl)-8-methylquinoline-4-carboxylic acid
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2-(5-Heptylfuran-2-yl)-8-methylquinoline-4-carboxylic acid
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2-(5-Heptylfuran-2-yl)-8-methylquinoline-4-carboxylic acid
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2-(5-Heptylfuran-2-yl)-8-methylquinoline-4-carboxylic acid
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2-(5-Heptylfuran-2-yl)-8-methylquinoline-4-carboxylic acid
Reactant of Route 6
2-(5-Heptylfuran-2-yl)-8-methylquinoline-4-carboxylic acid

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